molecular formula C14H11N B188600 2-Phenylindole CAS No. 948-65-2

2-Phenylindole

Cat. No. B188600
Key on ui cas rn: 948-65-2
M. Wt: 193.24 g/mol
InChI Key: KLLLJCACIRKBDT-UHFFFAOYSA-N
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Patent
US07473786B1

Procedure details

The general procedure was used to convert phenylacetylene and 2-iodoaniline to the title product. Purification by flash chromatography gave the analytically pure product as a white solid (92% yield). 1H NMR (300 MHz, DMSO) δ 11.54 (s, 1H), 7.86-7.84 (d, J=7.15, 2H), 7.53-7.50 (d, J=7.72, 1H), 7.45-7.40 (t, J=7.72, 3H), 7.30-7.25 (t, J=7.34, 1H), 7.01-6.96 (t, J=6.97, 1H), 6.87 (s, 1H). 13C NMR (75 MHz, DMSO) δ 138.48, 138.01, 133.09, 132.43, 132.30, 129.76, 129.25, 128.24, 125.84, 122.44, 120.93, 120.24, 112.18, 99.55. Anal. Calcd. for C14H11N: C, 87.01; H, 5.74; N, 7.25. Found C, 86.87; H, 5.72; N, 6.99. m.p.: 183-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[NH2:12]>>[C:1]1([C:7]2[NH:12][C:11]3[C:13]([CH:8]=2)=[CH:14][CH:15]=[CH:16][CH:10]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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